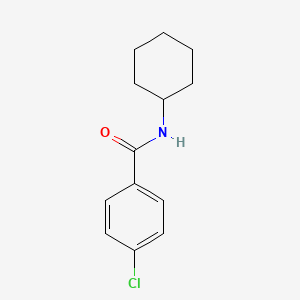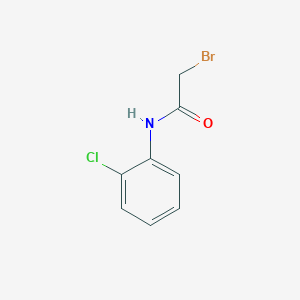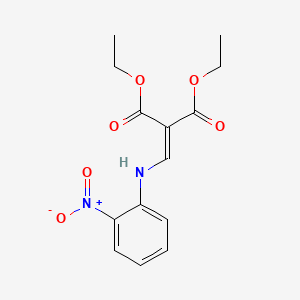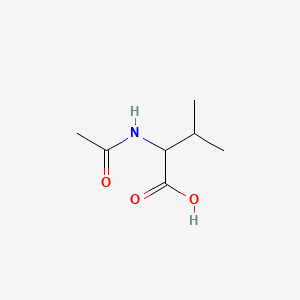
n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,n-Dimethyl-4-(prop-2-en-1-yl)aniline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Aromatic amines, in general, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. They can also undergo various chemical reactions, such as alkylation and halogenation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 0978 g/mL at 25 °C (lit) . This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability.
Action Environment
The action, efficacy, and stability of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline can be influenced by various environmental factors. For instance, the compound should be kept in a dark place and sealed in dry conditions at room temperature . This suggests that light, moisture, and temperature could potentially affect the stability and activity of the compound .
Analyse Biochimique
Biochemical Properties
N,N-Dimethyl-4-(prop-2-en-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a photosensitizer in visible-light-induced oxidative formylation reactions . The compound generates singlet oxygen and superoxide anion radicals through energy transfer and single electron transfer pathways, which are crucial in these reactions . These interactions highlight the compound’s potential in facilitating specific biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn can alter cellular signaling and gene expression . This oxidative stress can impact cellular metabolism, potentially leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound acts as a photosensitizer, facilitating the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with various biomolecules, leading to oxidative modifications and changes in their activity or function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained oxidative stress, which may have lasting effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular signaling and metabolism. At higher doses, it can induce toxic or adverse effects due to excessive generation of reactive oxygen species . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s ability to generate reactive oxygen species can also influence metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation can affect its localization and activity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it determines the specific biomolecules and pathways the compound can interact with.
Propriétés
IUPAC Name |
N,N-dimethyl-4-prop-2-enylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAJCPAXXKODU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286547 |
Source


|
| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51601-26-4 |
Source


|
| Record name | NSC46438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)






